

An In-depth Technical Guide to the Structure and Molecular Properties of GaTx2

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Compound of Interest

Compound Name: GaTx2

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Abstract

GaTx2, a peptide toxin isolated from the venom of the scorpion *Leiurus quinquestriatus hebraeus*, has emerged as a highly potent and specific inhibitor of the CIC-2 chloride channel. [1][2][3] Its remarkable affinity and selectivity make it an invaluable molecular probe for elucidating the physiological and pathophysiological roles of CIC-2 and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, molecular weight, and functional characteristics of **GaTx2**, along with detailed experimental protocols for its characterization and a visualization of its mechanism of action.

Molecular Structure and Properties of GaTx2

GaTx2 is a 29-amino acid peptide characterized by a compact structure stabilized by three disulfide bonds.[2][4] This structural arrangement is crucial for its high-affinity interaction with the CIC-2 channel.

Quantitative Data Summary

The key molecular and biophysical properties of **GaTx2** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Amino Acid Sequence	VSCEDCPDHCSTQKARAKC DNDKCVCEPI	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₁₂₅ H ₁₉₉ N ₃₉ O ₄₇ S ₆	--INVALID-LINK--
Molecular Weight (Da)	3192.54	--INVALID-LINK--
3191.25	--INVALID-LINK--	
~3.2 kDa	--INVALID-LINK--	
Disulfide Bridges	Cys3-Cys19, Cys6-Cys24, Cys10-Cys26	
Apparent Dissociation Constant (KD)	~20 pM (voltage-dependent)	--INVALID-LINK--, --INVALID-LINK--
22 pM (at -100 mV)	--INVALID-LINK--	
~50 pM	--INVALID-LINK--	
Association Rate Constant (kon)	43 x 10 ⁶ M ⁻¹ s ⁻¹	--INVALID-LINK--
Dissociation Rate Constant (koff)	0.0034 s ⁻¹	--INVALID-LINK--

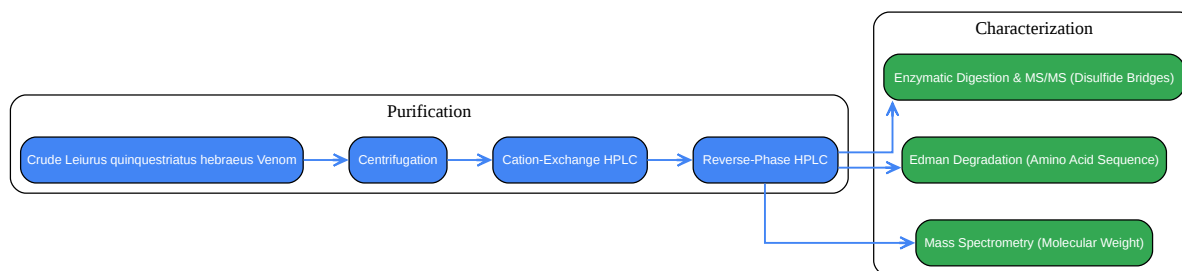
Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the structure and function of **GaTx2**.

Purification and Characterization of GaTx2

This protocol provides a generalized approach for the purification and characterization of **GaTx2** from scorpion venom, based on established methods for similar toxins.

Workflow for **GaTx2** Purification and Characterization



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Caption: Workflow for the purification and characterization of **GaTx2**.

Methodology:

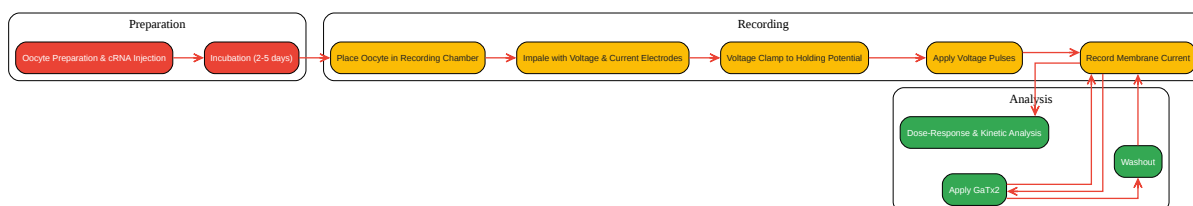
- Venom Solubilization and Clarification:
 - Lyophilized venom from *Leiurus quinquestriatus hebraeus* is dissolved in an appropriate buffer (e.g., 20 mM sodium phosphate, pH 6.0).
 - The solution is centrifuged at high speed (e.g., 14,000 x g for 10 minutes) to pellet insoluble material. The supernatant is collected for further purification.
- Cation-Exchange High-Performance Liquid Chromatography (HPLC):
 - The clarified venom supernatant is loaded onto a cation-exchange column (e.g., PolySULFOETHYL A™).
 - Peptides are eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
 - Fractions are collected and screened for activity on ClC-2 channels using electrophysiological methods (see Section 2.2).

- Reverse-Phase HPLC:
 - Active fractions from the cation-exchange step are pooled and further purified on a reverse-phase C18 column.
 - Peptides are eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a pairing agent like trifluoroacetic acid (0.1%).
 - The purity of the final **GaTx2** peak is assessed by analytical reverse-phase HPLC.
- Structural Characterization:
 - Mass Spectrometry: The molecular weight of the purified peptide is determined using techniques such as MALDI-TOF or ESI-MS.
 - Amino Acid Sequencing: The primary sequence is determined by Edman degradation.
 - Disulfide Bond Mapping: The connectivity of the disulfide bridges is determined by enzymatic digestion (e.g., with trypsin and chymotrypsin) followed by mass spectrometry (MS/MS) analysis of the resulting peptide fragments.

Two-Electrode Voltage Clamp (TEVC) Recordings

TEVC is a powerful technique to study the effect of **GaTx2** on ClC-2 channels expressed in *Xenopus laevis* oocytes.

Workflow for Two-Electrode Voltage Clamp



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Caption: Workflow for two-electrode voltage clamp (TEVC) experiments.

Methodology:

- Oocyte Preparation and cRNA Injection:
 - Oocytes are harvested from female *Xenopus laevis* and defolliculated.
 - cRNA encoding the CIC-2 channel is injected into the oocytes.
 - Oocytes are incubated for 2-5 days to allow for channel expression.
- Electrode Preparation:
 - Glass microelectrodes are pulled to a resistance of 0.5-2 MΩ and filled with 3 M KCl.
- Recording:
 - An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).

- The oocyte is impaled with two electrodes: one to measure the membrane potential and the other to inject current.
- The membrane potential is clamped at a holding potential where ClC-2 channels are typically closed (e.g., -30 mV).
- Voltage steps are applied to hyperpolarizing potentials (e.g., -100 mV) to activate ClC-2 channels, and the resulting currents are recorded.
- **GaTx2** Application and Data Analysis:
 - After obtaining a stable baseline recording, **GaTx2** is applied to the bath at various concentrations.
 - The effect of the toxin on the amplitude and kinetics of the ClC-2 current is measured.
 - Dose-response curves are generated to determine the KD. The on- and off-rates of inhibition can also be determined.

Outside-Out Macropatch Recording

This technique allows for the study of **GaTx2**'s effect on a small patch of membrane containing ClC-2 channels, with the extracellular side of the membrane facing the bath solution.

Methodology:

- Pipette Preparation:
 - Patch pipettes are fabricated from borosilicate glass and fire-polished to a resistance of 1-3 MΩ.
 - The pipette is filled with a solution mimicking the intracellular environment.
- Seal Formation and Patch Excision:
 - The pipette is brought into contact with the surface of a cell expressing ClC-2 channels (e.g., a *Xenopus* oocyte or a mammalian cell line).

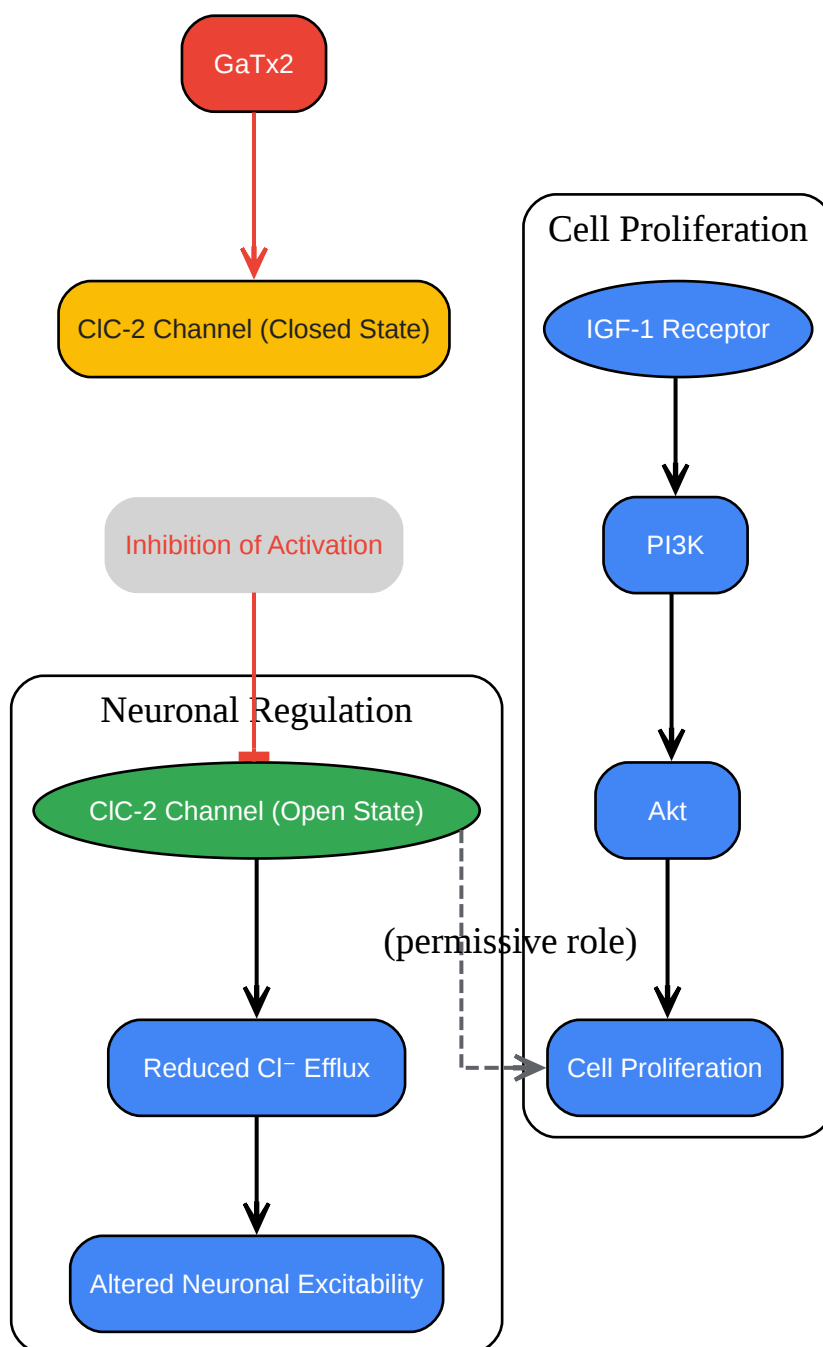
- A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.
- The membrane patch is ruptured to achieve the whole-cell configuration.
- The pipette is then slowly withdrawn from the cell, causing the membrane to pull away and reseal, forming an "outside-out" patch with the extracellular face of the membrane exposed to the bath.
- Recording and **GaTx2** Application:
 - The patch is voltage-clamped, and CIC-2 channel activity is recorded in response to voltage steps.
 - **GaTx2** is applied to the bath to observe its effect on the channel's gating and conductance. This configuration is particularly useful for determining if the toxin can inhibit already open channels.[\[4\]](#)

Mechanism of Action and Signaling Pathways

GaTx2 is a highly specific gating modifier of the CIC-2 channel.[\[4\]](#) It does not block the pore of open channels but rather binds to the closed state of the channel, thereby slowing its activation and increasing the latency to the first opening.[\[4\]](#) The inhibition is voltage-dependent, with higher affinity at less hyperpolarized potentials.[\[4\]](#)

The downstream signaling consequences of **GaTx2**-mediated CIC-2 inhibition are linked to the diverse physiological roles of the CIC-2 channel.

Signaling Pathway of **GaTx2** Action



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Caption: **GaTx2** inhibits the CIC-2 channel, affecting neuronal excitability and cell proliferation.

Pathway Description:

- **Direct Inhibition:** **GaTx2** binds with high affinity to the closed state of the CIC-2 channel, preventing its transition to the open state. This acts as a "gating modifier," effectively

inhibiting the chloride current.[4]

- **Neuronal Excitability:** In neurons, CIC-2 channels contribute to the regulation of intracellular chloride concentration and membrane potential.[5][6] By inhibiting CIC-2, **GaTx2** can alter chloride homeostasis and neuronal excitability, which is relevant in conditions like epilepsy where CIC-2 dysfunction has been implicated.[4][7]
- **Cell Proliferation:** CIC-2 channels have been shown to play a role in cell proliferation. For instance, insulin-like growth factor-I (IGF-I)-induced proliferation of vascular smooth muscle cells is dependent on CIC-2 activity and involves the PI3-kinase (PI3K)/Akt signaling pathway.[8] Inhibition of CIC-2 by **GaTx2** would be expected to interfere with such proliferative processes.

Conclusion

GaTx2 stands out as a premier pharmacological tool for the study of CIC-2 chloride channels. Its high affinity and specificity, coupled with a well-defined mechanism of action as a gating modifier, provide researchers with a precise instrument to dissect the multifaceted roles of CIC-2 in health and disease. The detailed molecular properties and experimental protocols presented in this guide are intended to facilitate further investigation into this important ion channel and its potent inhibitor, ultimately paving the way for new therapeutic strategies targeting CIC-2.

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